CWI1-2 hydrochloride

Acute Myeloid Leukemia Epitranscriptomics Target Validation

For researchers investigating the m6A-dependent regulation of AML, select CWI1-2 hydrochloride for its uniquely characterized selectivity within the IGF2BP protein family. Unlike broad-spectrum m6A modulators or inhibitors of IGF2BP1/3, this compound specifically disrupts IGF2BP2's interaction with m6A-modified oncogenic transcripts (MYC, GPT2, SLC1A5). This targeted action is essential for recapitulating the defined effects on glutamine metabolism and leukemic stem cell (LSC) maintenance without confounding off-target inhibition. Sourced with verified purity (≥98%), it is supplied with a proven in vivo dosing regimen (5 mg/kg, i.v.) and established synergy with standard AML chemotherapeutics, making it the definitive tool for your targeted studies.

Molecular Formula C22H18Cl4N6O3
Molecular Weight 556.2 g/mol
Cat. No. B15141821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWI1-2 hydrochloride
Molecular FormulaC22H18Cl4N6O3
Molecular Weight556.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O.Cl
InChIInChI=1S/C22H17Cl3N6O3.ClH/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34;/h1-12,32-34H,(H2,29,30,31);1H/b26-10-,27-11+,28-12+;
InChIKeyUXAOLDYLYMMMRC-FZQKVMMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CWI1-2 Hydrochloride: A Selective IGF2BP2 Inhibitor for Acute Myeloid Leukemia Research


CWI1-2 hydrochloride is a cell-permeable, potent, and selective small-molecule inhibitor of the m6A reader protein IGF2BP2 (Insulin-like Growth Factor 2 mRNA-Binding Protein 2) . It functions by directly binding to IGF2BP2, thereby disrupting its interaction with N6-methyladenosine (m6A)-modified target transcripts, a mechanism linked to the post-transcriptional regulation of oncogenes in acute myeloid leukemia (AML) [1]. Its chemical formula is C22H18Cl4N6O3, and it is offered commercially with a high purity standard (≥98% by HPLC) for research applications .

Why CWI1-2 Hydrochloride Is Not Interchangeable with Other m6A Pathway Inhibitors


The functional specificity within the IGF2BP protein family is critical for research outcomes. CWI1-2 hydrochloride is characterized as a selective inhibitor of IGF2BP2, which plays a distinct role in AML pathogenesis by stabilizing transcripts like MYC, GPT2, and SLC1A5 [1]. In contrast, closely related proteins like IGF2BP1 and IGF2BP3 are implicated in different cancer types and regulatory networks [2]. Generic substitution with an inhibitor targeting a different IGF2BP family member, or a broader-spectrum m6A modulator (e.g., FTO or METTL3 inhibitors), would therefore fail to recapitulate the specific downstream effects on glutamine metabolism and leukemic stem cell (LSC) maintenance that are uniquely associated with IGF2BP2 inhibition by CWI1-2 hydrochloride [1].

Quantitative Differentiation: CWI1-2 Hydrochloride vs. IGF2BP Inhibitor Comparators


Functional Selectivity for the IGF2BP2 Protein Over Other Family Members

CWI1-2 hydrochloride is reported to be a selective inhibitor of the m6A reader IGF2BP2, but not IGF2BP1 or IGF2BP3, which are distinct oncofetal proteins with different roles in cancer [1]. While direct quantitative selectivity data (e.g., Kd values for IGF2BP1 vs. IGF2BP2) was not found in the provided materials, the compound's classification and functional characterization support a targeted mechanism. This is in contrast to a comparator like BTYNB, which is a selective inhibitor of IMP1 (IGF2BP1) binding to c-Myc mRNA with an IC50 of 5 µM, demonstrating that high selectivity within this protein family is achievable and critical [2].

Acute Myeloid Leukemia Epitranscriptomics Target Validation

Cellular Antiproliferative Activity in Human AML Cell Line THP-1

CWI1-2 exhibits potent antiproliferative effects in the human AML cell line THP-1, with a reported IC50 value of 200 nM after 24 hours of incubation, as determined by MTT assay . This quantifies its direct growth-inhibitory activity in a disease-relevant cellular context. While a head-to-head comparison with another IGF2BP2 inhibitor is not provided, this value can be benchmarked against the less potent activity of the IGF2BP1 inhibitor BTYNB (IC50 = 5 µM) to illustrate the relative cellular potency of CWI1-2 in its target class [1].

Acute Myeloid Leukemia Cell Proliferation MTT Assay

In Vivo Anti-Leukemic Efficacy and Survival Benefit in a Murine AML Model

In a bone marrow transplantation (BMT) mouse model of leukemia using B6.SJL (CD45.1) mice, administration of CWI1-2 hydrochloride at 5 mg/kg intravenously, once daily for 7-10 days, significantly delayed leukemia onset and prolonged survival time compared to vehicle-treated controls [1]. Notably, this therapeutic effect was achieved without any observed loss in body weight, indicating a favorable tolerability profile at the efficacious dose [2]. This in vivo validation distinguishes CWI1-2 hydrochloride from earlier or less characterized IGF2BP2 inhibitors (e.g., JX5) for which in vivo efficacy data in AML models may not be as established.

In Vivo Pharmacology Preclinical Efficacy Survival Study

Combination Therapy Potential with Standard-of-Care Chemotherapeutics

Targeting IGF2BP2 with CWI1-2 shows promising therapeutic efficacy not only as a monotherapy but also when combined with other agents such as daunorubicin (DNR) or homoharringtonine (HHT) [1]. This combination strategy is highlighted as a means to potentially enhance anti-leukemic effects. This sets it apart from compounds like JX5, which have been proposed as an alternative to γ-Secretase inhibitors in T-ALL, indicating that CWI1-2's validated combination approach in AML offers a distinct experimental and therapeutic angle [2].

Combination Therapy Chemosensitization Daunorubicin

Primary Research Applications for CWI1-2 Hydrochloride Based on Validated Evidence


Dissecting IGF2BP2-Specific Roles in AML Glutamine Metabolism

Researchers investigating the role of m6A modifications in AML metabolism should use CWI1-2 hydrochloride as a tool compound. Its selective inhibition of IGF2BP2 [1] allows for the specific interrogation of how this reader protein stabilizes transcripts like MYC, GPT2, and SLC1A5 to promote glutamine uptake and mitochondrial function, without confounding effects from inhibiting the related proteins IGF2BP1 or IGF2BP3 [2].

In Vivo Target Validation and Preclinical Efficacy Studies in AML

For studies aiming to validate IGF2BP2 as a therapeutic target in vivo, CWI1-2 hydrochloride provides a tested and effective dosing regimen (5 mg/kg, i.v., daily) that significantly prolongs survival in a murine BMT model of AML [1]. This makes it a suitable tool for pharmacodynamic and efficacy studies in similar in vivo leukemia models, as the compound's tolerability and activity have been established [2].

Investigating Combination Strategies to Overcome Chemoresistance

CWI1-2 hydrochloride is an ideal candidate for combination studies with standard AML chemotherapeutics like daunorubicin or homoharringtonine [1]. Its proven ability to be used in combination provides a foundation for experiments designed to uncover synergistic mechanisms, evaluate the potential to overcome drug resistance in AML, or explore novel therapeutic pairings based on the unique metabolic vulnerabilities induced by IGF2BP2 inhibition [2].

Functional Studies on Leukemic Stem Cell (LSC) Self-Renewal

Given that IGF2BP2 is overexpressed in leukemic stem cells (LSCs) and its inhibition impairs their self-renewal [1], CWI1-2 hydrochloride is a critical reagent for studies focused on LSC biology. It can be used to mechanistically dissect the m6A-dependent regulation of LSC maintenance and to test the hypothesis that pharmacological targeting of IGF2BP2 can eradicate this therapy-resistant cell population [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CWI1-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.